

Core Identity and Physicochemical Profile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Benzyloxyphenylacetic acid

Cat. No.: B123711

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4-Benzyloxyphenylacetic acid (CAS No. 6547-53-1) is a para-substituted phenylacetic acid derivative.^[1] Its structural hallmark is the benzyl ether linkage at the fourth position of the phenyl ring, a feature that imparts specific chemical reactivity and has been exploited in medicinal chemistry. Understanding its fundamental properties is the first step in its effective application.

Chemical Structure & Identifiers

The molecule consists of a phenylacetic acid core functionalized with a benzyloxy group. This structure is achiral.

Caption: 2D Structure of **4-Benzyloxyphenylacetic acid**.

Table 1: Core Identifiers and Physicochemical Properties

Parameter	Value	Source(s)
CAS Number	6547-53-1	[1][2][3][4]
Molecular Formula	C ₁₅ H ₁₄ O ₃	[1][2][5]
Molecular Weight	242.27 g/mol	[1][3][4]
IUPAC Name	2-[4-(phenylmethoxy)phenyl]acetic acid	[2]
Synonyms	(4-Benzoyloxy)phenylacetic acid, p-Phenylmethoxyphenylacetic acid	[2][3]
Appearance	Solid / Crystalline Powder	[4]
Melting Point	119-123 °C	[4]
Crystal System	Triclinic	[1]
InChI Key	XJHGAJLIKDAOPE-UHFFFAOYSA-N	[3][4]

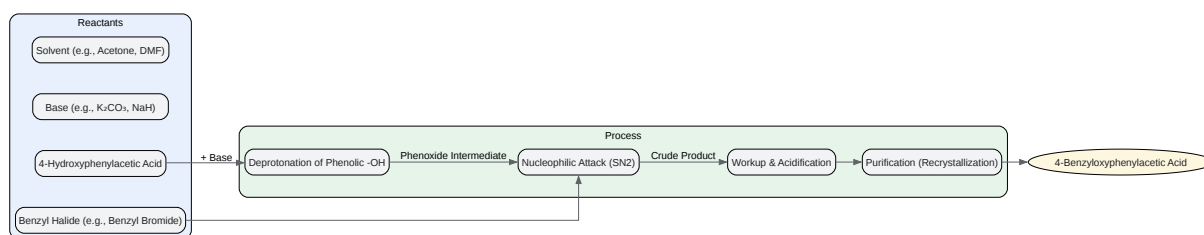
Structural Insights for Drug Development

The solid-state architecture of this compound is noteworthy. Its crystals belong to the triclinic system, and molecules arrange into centrosymmetric dimeric forms.[1] These dimers are stabilized by robust double hydrogen bonds between the carboxyl groups.[1] This dimerization is a critical consideration in drug development for several reasons:

- **Solubility:** The strong intermolecular hydrogen bonding in the solid state can decrease aqueous solubility. Polymorph screening and formulation strategies (e.g., salt formation) may be necessary to enhance bioavailability.
- **Reactivity:** The carboxylic acid moiety is the primary site for chemical modification. Its availability for reaction can be influenced by the dimeric structure in the solid phase.

Synthesis Pathway: Williamson Ether Synthesis

The most direct and common laboratory-scale synthesis of **4-Benzyloxyphenylacetic acid** involves the Williamson ether synthesis. This pathway is favored for its reliability and use of readily available starting materials: 4-Hydroxyphenylacetic acid and a benzyl halide (e.g., benzyl chloride or benzyl bromide).^[1]



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Caption: General workflow for the synthesis of **4-Benzyloxyphenylacetic acid**.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity.

Objective: To synthesize **4-Benzyloxyphenylacetic acid** from 4-Hydroxyphenylacetic acid.

Materials:

- 4-Hydroxyphenylacetic acid (1.0 eq)
- Benzyl bromide (1.1 eq)
- Potassium carbonate (K_2CO_3), anhydrous (2.5 eq)
- Acetone or Dimethylformamide (DMF), anhydrous
- Hydrochloric acid (HCl), 1M solution
- Ethyl acetate
- Brine (saturated NaCl solution)
- Magnesium sulfate ($MgSO_4$), anhydrous

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Hydroxyphenylacetic acid and anhydrous acetone (or DMF).
 - Causality: Anhydrous solvent is critical to prevent the base from being consumed by water and to avoid potential side reactions with the benzyl halide. DMF can accelerate the reaction due to its high polarity and boiling point but is more difficult to remove.
- Base Addition: Add anhydrous potassium carbonate to the suspension.
 - Causality: K_2CO_3 is a mild base, sufficient to deprotonate the acidic phenolic hydroxyl group to form the potassium phenoxide nucleophile. It is heterogeneous in acetone, which can be advantageous for a simpler workup. Stronger bases like NaH can be used but require stricter anhydrous conditions.
- Alkylation: Add benzyl bromide dropwise to the stirring suspension. Heat the mixture to reflux and maintain for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
 - Causality: The phenoxide anion attacks the benzylic carbon of benzyl bromide in a classic S_N2 reaction. Refluxing provides the necessary activation energy. Using a slight excess of the alkylating agent ensures the complete consumption of the starting material.

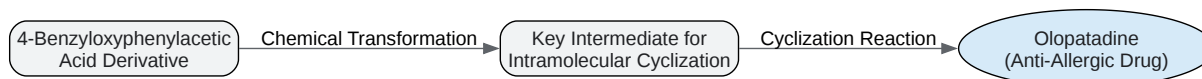
- **Workup:** After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
- **Extraction:** Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, 1M HCl, and finally with brine.
 - **Causality:** The water wash removes residual DMF and salts. The HCl wash ensures the carboxylic acid is fully protonated and removes any remaining basic impurities. The brine wash removes bulk water from the organic layer.
- **Drying and Isolation:** Dry the organic layer over anhydrous MgSO_4 , filter, and evaporate the solvent to yield the crude product.
- **Purification:** Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure **4-Benzyloxyphenylacetic acid**.

Applications in Drug Discovery and Development

4-Benzyloxyphenylacetic acid is more than a simple chemical; it is a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). The benzyl group serves as a versatile protecting group for the phenol, which can be removed under specific conditions (e.g., hydrogenolysis) later in a synthetic route.

Precursor to Anti-Allergic Agents

It is a documented raw material for producing the anti-allergic drug Olopatadine.^[6] The synthesis involves a cyclization reaction of a derivative, 4-(2-carboxybenzyloxy) phenylacetic acid, to form the core dibenz[b,e]oxepin structure of the drug.^[6]



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Caption: Role as a building block in API synthesis.

Scaffold for Novel Therapeutics

The "4-benzyloxy" motif is a privileged scaffold in medicinal chemistry. Research has shown that derivatives of this core structure can be developed into potent and selective agonists for nuclear receptors like PPAR α (Peroxisome Proliferator-Activated Receptor Alpha).[7] These receptors are attractive targets for treating metabolic and inflammatory conditions, including certain retinal disorders.[7] The benzyloxy group often fits into a hydrophobic pocket of the target protein, contributing to binding affinity.

Analytical and Quality Control Methods

Ensuring the identity and purity of **4-Benzyloxyphenylacetic acid** is paramount. A multi-tiered approach combining chromatographic and spectroscopic methods is standard practice.

Table 2: Comparison of Primary Analytical Techniques

Method	Principle	Application	Strengths & Weaknesses
HPLC-UV	Differential partitioning between a stationary and mobile phase, with UV detection.[8]	Purity assessment, quantification, stability testing.	Strengths: Robust, precise, excellent for quantification.[8] Weaknesses: Requires chromophore, less structural information than MS.
LC-MS/MS	HPLC separation followed by mass spectrometry.	Impurity identification, metabolite studies, trace analysis.	Strengths: High sensitivity and selectivity, provides molecular weight and structural data.[8] Weaknesses: More complex, higher cost.
NMR Spectroscopy	Nuclear spin transitions in a magnetic field.	Definitive structure elucidation, confirmation of identity.	Strengths: Unrivaled for structural information. Weaknesses: Lower sensitivity, not ideal for routine quantification.
UV-Vis	Absorption of UV-visible light by electrons.	Quick concentration checks.	Strengths: Simple, fast, inexpensive.[8] Weaknesses: Low specificity, susceptible to interference.

Protocol: Purity Determination by HPLC-UV

This method provides a reliable system for quantifying **4-Benzyloxyphenylacetic acid** and separating it from common process-related impurities.

Objective: To determine the purity of a **4-Benzoyloxyphenylacetic acid** sample by percent area.

Instrumentation & Conditions:

- HPLC System: Standard system with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase:
 - A: 0.1% Phosphoric acid in Water
 - B: Acetonitrile
- Gradient: 35% B to 95% B over 15 minutes.
- Flow Rate: 1.0 mL/min.[\[9\]](#)
- Detection Wavelength: 225 nm or 254 nm.
- Injection Volume: 10 μ L.

Procedure:

- Standard Preparation: Accurately weigh and dissolve a reference standard of **4-Benzoyloxyphenylacetic acid** in the mobile phase (e.g., 50:50 A:B) to a concentration of ~0.1 mg/mL.
- Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.
- System Suitability: Inject the standard solution multiple times (n=5) to ensure system precision (RSD < 2%).
- Analysis: Inject the sample solution and integrate all peaks.

- Calculation: Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This information is synthesized from material safety data sheets (MSDS).

Table 3: GHS Hazard and Precautionary Information

Category	Classification & Statements	Source(s)
GHS Classification	Skin Irritation (Category 2) Serious Eye Irritation (Category 2A) Specific target organ toxicity — single exposure (Category 3), Respiratory system	[10][11][12]
Signal Word	Warning	[12]
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[12]
Precautionary Statements	P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[11][12]

Handling and Storage:

- Handling: Use only in a well-ventilated area, such as a chemical fume hood.[11] Avoid formation of dust and aerosols.[10] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[11] An eyewash station should be readily accessible.
- Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[10][13]

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- To cite this document: BenchChem. [Core Identity and Physicochemical Profile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123711#4-benzyloxyphenylacetic-acid-cas-number>]

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